molecular formula C12H14F3NO2S B13044307 Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate

Cat. No.: B13044307
M. Wt: 293.31 g/mol
InChI Key: XXYBMLZRRFQFRD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate is a bicyclic thiophene derivative featuring a tetrahydrobenzo[b]thiophene core with critical functional groups:

  • 3-Amino group: Enhances hydrogen bonding and interaction with biological targets.
  • 5-Trifluoromethyl group: A strong electron-withdrawing substituent that improves metabolic stability and lipophilicity.
  • Ethyl ester at position 2: Provides steric bulk and modulates solubility.

This compound is a key intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or antimicrobial agents due to its structural versatility .

Properties

Molecular Formula

C12H14F3NO2S

Molecular Weight

293.31 g/mol

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H14F3NO2S/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h6H,2-5,16H2,1H3

InChI Key

XXYBMLZRRFQFRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCC(C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate typically follows a multi-step process involving:

  • Construction of the tetrahydrobenzo[b]thiophene core,
  • Introduction of the trifluoromethyl substituent at the 5-position,
  • Installation of the amino group at the 3-position,
  • Formation of the ethyl ester at the 2-position.

The synthetic routes often utilize cyclization reactions, nucleophilic substitutions, and condensation methods, with careful control of reaction conditions to optimize yield and purity.

Core Formation via Gewald Reaction

A widely used approach to synthesize 2-aminothiophene derivatives, including tetrahydrobenzo[b]thiophenes, is the Gewald reaction . This involves the condensation of ketones or aldehydes with activated nitriles and elemental sulfur in the presence of a base such as diethylamine.

  • Starting materials: cyclic ketones (e.g., cyclohexanone derivatives) or substituted piperidinones,
  • Reagents: ethyl 2-cyanoacetate as the activated nitrile, elemental sulfur (S8), and diethylamine as the base,
  • Outcome: formation of the tetrahydrobenzo[b]thiophene core bearing an amino group at position 2 (which corresponds to position 3 in the final compound after ring fusion) and an ethyl ester at position 3 (final position 2).

This method is noted for its efficiency and broad substrate scope, allowing the incorporation of various substituents, including trifluoromethyl groups introduced via substituted ketones or aldehydes.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is typically introduced by using appropriately substituted starting materials:

  • Use of trifluoromethyl-substituted aromatic aldehydes or ketones as precursors in the Gewald reaction,
  • Alternatively, electrophilic trifluoromethylation reagents can be employed post-core formation to selectively functionalize the 5-position.

The presence of the trifluoromethyl group is critical for modulating the compound’s biological activity and physicochemical properties.

Amino Group Installation

The amino group at the 3-position is generally introduced by:

  • Direct formation during the Gewald reaction, where the amino function is part of the thiophene ring system,
  • Alternatively, via substitution reactions on halogenated intermediates (e.g., 5-bromo derivatives) followed by amination.

For example, starting from ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, nucleophilic substitution with ammonia or amine sources can yield the desired amino-substituted product.

Ester Formation

The ethyl ester functionality at the 2-position is commonly introduced by:

  • Using ethyl 2-cyanoacetate as a starting material in the Gewald reaction, which upon cyclization forms the ester group,
  • Alternatively, esterification of the corresponding carboxylic acid intermediate using ethanol and acid catalysts.

Microwave-Assisted and Traditional Heating Methods

Recent advances highlight the use of microwave-assisted synthesis to enhance reaction rates and yields:

Method Conditions Advantages Yield Range (%)
Microwave-assisted synthesis Dimethyl sulfoxide solvent, triethylamine base, 100-150 °C, short reaction times (minutes) Rapid reaction, high yield, energy efficient 70-90
Traditional heating Solvents like DMSO, prolonged heating (hours) Well-established, scalable 50-80

Microwave-assisted methods significantly reduce reaction time while maintaining or improving yields compared to conventional heating.

Representative Synthetic Procedure (Literature-Based)

  • Gewald Reaction Setup : Mix cyclohexanone derivative bearing trifluoromethyl substituent with ethyl 2-cyanoacetate and elemental sulfur in ethanol or DMSO with diethylamine as base.

  • Cyclization : Stir the mixture under reflux or microwave irradiation to promote ring closure forming the tetrahydrobenzo[b]thiophene core with amino and ester groups.

  • Functional Group Modification : If necessary, halogenate the intermediate at the 5-position and perform nucleophilic substitution with ammonia or amines to introduce the amino group.

  • Purification : Use recrystallization or chromatographic techniques to isolate the pure this compound.

Analytical Confirmation

  • NMR Spectroscopy : Characteristic signals for amino protons, trifluoromethyl group (quartet or singlet in ^19F NMR), and ethyl ester moiety confirm structure.
  • IR Spectroscopy : Ester carbonyl stretch (~1730 cm^-1), NH2 bending vibrations, and C-F stretches.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight (~approx. 300-350 g/mol depending on substituents).
  • Chromatography : HPLC or TLC to assess purity and reaction completion.

Summary Table of Key Preparation Features

Step Starting Materials/Conditions Purpose Notes
Gewald Reaction Cyclohexanone derivative, ethyl 2-cyanoacetate, S8, diethylamine Core formation with amino and ester groups Efficient, broad substrate scope
Trifluoromethylation Trifluoromethyl-substituted ketones/aldehydes or electrophilic CF3 reagents Introduce CF3 at 5-position Critical for biological activity
Amination Halogenated intermediate + ammonia/amine Install amino group at 3-position Nucleophilic substitution
Esterification (if needed) Carboxylic acid + ethanol + acid catalyst Form ethyl ester Often formed during Gewald reaction
Microwave-assisted heating DMSO, triethylamine, 100-150 °C Accelerate reaction High yields, shorter reaction times

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physical properties of tetrahydrobenzo[b]thiophene derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituents Key Features Biological Relevance Reference
Target Compound : Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate 3-NH₂, 5-CF₃ High lipophilicity, metabolic stability Potential antiviral/anticancer agent
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3-NH₂ Basic scaffold lacking electron-withdrawing groups Precursor for antimicrobial dyes
Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 5-BrPh Bromine enhances halogen bonding Intermediate for anticancer derivatives
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 4-Hydroxyphenyl Polar hydroxyl group improves water solubility Antimicrobial applications
Compound 40 (2-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(6-(trifluoromethyl)pyridin-3-yl)-1,3,4-oxadiazole) Pyridinyl-CF₃ Dual heterocyclic system Inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Br) enhance binding to hydrophobic pockets in enzymes .
  • Polar substituents (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .

Physicochemical Properties

Property Target Compound Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate
Molecular Weight ~307.3 g/mol (estimated) 225.3 g/mol 326.21 g/mol
Solubility Low in water (CF₃ reduces polarity) Moderate (polar NH₂ group) Low (Br increases hydrophobicity)
Melting Point Not reported (analogues: 170–225°C) Not reported Not reported

Biological Activity

Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3NO2S. The presence of the trifluoromethyl group (-CF3) significantly influences its chemical properties and biological activities. The compound's structure can be represented as follows:

Ethyl 3 amino 5 trifluoromethyl 4 5 6 7 tetrahydrobenzo B thiophene 2 carboxylate\text{Ethyl 3 amino 5 trifluoromethyl 4 5 6 7 tetrahydrobenzo B thiophene 2 carboxylate}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : This method utilizes appropriate precursors under controlled conditions to form the desired compound.
  • Microwave-Assisted Synthesis : This approach can enhance reaction rates and yields by applying microwave energy during synthesis.

Biological Activity Overview

This compound has shown promising biological activities in various studies:

Antiviral Activity

Studies have indicated that compounds with similar structures exhibit antiviral properties. For example, derivatives containing the trifluoromethyl group have been evaluated for their inhibitory effects on influenza virus strains. In a cytopathic effect (CPE) assay involving Madin-Darby canine kidney (MDCK) cells infected with H1N1 virus, several derivatives demonstrated significant antiviral activity with effective concentrations (EC50) ranging from 10 to 50 µM .

Anticancer Potential

Research into the anticancer potential of compounds related to this compound has revealed moderate activity against various cancer cell lines. A study reported that certain derivatives exhibited cytotoxic effects with half-maximal inhibitory concentration (IC50) values in the micromolar range . The structure-activity relationship analysis indicated that modifications at specific positions on the thiophene ring could enhance anticancer activity.

Structure-Activity Relationships (SAR)

The biological activities of this compound can be influenced by various structural modifications. The following table summarizes some related compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylateContains a methyl group instead of ethylDifferent solubility and reactivity profiles
Ethyl 3-amino-benzo[b]thiophene-2-carboxylateLacks trifluoromethyl groupDifferent biological activity due to absence of electron-withdrawing group
Methyl 3-amino-5-methylthiophene-2-carboxylateContains a methyl substituent instead of trifluoromethylMay exhibit different electronic properties affecting reactivity

The unique combination of the trifluoromethyl group and amino functionality distinguishes this compound from others in its class and contributes to its distinct biological profile.

Case Studies

  • Influenza Virus Inhibition : A recent study evaluated the antiviral efficacy of various derivatives against influenza A virus strains. The results indicated that compounds similar to this compound displayed significant cytopathic protection in MDCK cells infected with H1N1 .
  • Anticancer Activity : Another investigation focused on the anticancer properties of structurally related compounds. The findings suggested moderate cytotoxicity against multiple cancer cell lines with specific derivatives showing IC50 values below 20 µM .

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